Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate

Description

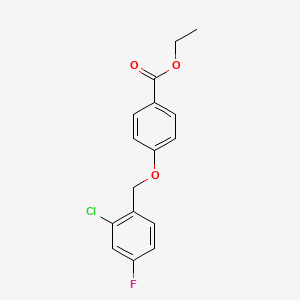

Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate is a substituted benzoate ester characterized by a benzyloxy group at the para position of the benzoate ring, with 2-chloro and 4-fluoro substituents on the benzyl moiety. This compound (CAS: 1486972-05-7) is identified by synonyms such as AKOS008912040 and ZINC105572112, with an InChIKey of KGC DZNYGOHQKOX-UHFFFAOYSA-N .

Properties

Molecular Formula |

C16H14ClFO3 |

|---|---|

Molecular Weight |

308.73 g/mol |

IUPAC Name |

ethyl 4-[(2-chloro-4-fluorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C16H14ClFO3/c1-2-20-16(19)11-4-7-14(8-5-11)21-10-12-3-6-13(18)9-15(12)17/h3-9H,2,10H2,1H3 |

InChI Key |

KGCDZNYGOHQKOX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OCC2=C(C=C(C=C2)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate typically involves the esterification of 4-hydroxybenzoic acid with ethyl alcohol in the presence of an acid catalyst. The resulting ethyl 4-hydroxybenzoate is then subjected to a nucleophilic substitution reaction with 2-chloro-4-fluorobenzyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:

Nucleophilic Substitution: The benzylic position is susceptible to nucleophilic attack, leading to substitution reactions.

Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent such as dimethylformamide.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used in organic solvents.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates.

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives of the original ester.

Scientific Research Applications

Chemistry

- Intermediate in Organic Synthesis : Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate serves as a crucial intermediate in synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidations.

Biology

- Enzyme Interaction Studies : The compound is investigated for its potential role in studying enzyme interactions and metabolic pathways. Its ability to release active benzoic acid derivatives upon hydrolysis enables it to interact with biological targets effectively.

Medicine

- Pharmacological Research : this compound is being explored for its pharmacological properties. It may act as a precursor in drug synthesis, particularly in developing compounds with antifungal or antimicrobial activities .

Industrial Applications

The compound finds utility in the production of specialty chemicals and materials. Its properties make it suitable for applications in:

- Agricultural Chemicals : As part of formulations aimed at controlling pests or pathogens, this compound can enhance the effectiveness of agricultural products .

Case Studies

-

Enzyme Interaction Analysis :

- Researchers utilized this compound to study its effects on specific enzymes involved in metabolic pathways. The results indicated a significant interaction that could lead to potential therapeutic applications.

-

Pharmacological Development :

- A study focused on synthesizing derivatives of this compound demonstrated promising antifungal activity against various pathogenic strains, highlighting its potential as a lead compound for drug development.

Mechanism of Action

The mechanism of action of Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with biological pathways. The presence of the 2-chloro-4-fluorobenzyl group may enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The target compound belongs to a family of ethyl benzoate derivatives modified with halogenated or functionalized benzyloxy groups. Key analogs include:

Key Observations :

Yield Comparison :

Trends : Yields decrease with increased steric bulk or complex functional groups (e.g., indoline in compound 35).

Physical and Chemical Properties

- Solubility : Fluorinated analogs (e.g., compound 33) are typically lipophilic, forming oils, whereas amide-containing derivatives (e.g., compound 16) may exhibit higher polarity .

- Thermal Stability : Halogenated benzoates (e.g., Ethyl 4-chloro-2,6-difluorobenzoate) show enhanced thermal stability due to strong C–F/C–Cl bonds .

- Spectroscopic Data :

Research Findings and Trends

Substituent Effects :

- Electron-withdrawing groups (Cl, F) enhance chemical stability but may reduce reactivity in ester hydrolysis.

- Bulkier groups (e.g., indoline) lower synthetic yields but can introduce unique properties (e.g., self-assembly in gelators).

Synthetic Optimization :

- Polar solvents (DMF, MeCN) and mild bases (Na₂CO₃) are optimal for Williamson ether synthesis of benzoate esters .

Application Potential: The target compound’s chloro-fluoro substitution pattern may balance lipophilicity and stability for use in coatings or drug delivery systems.

Biological Activity

Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, research findings, and applications in various fields, including medicinal chemistry.

Chemical Structure and Properties

This compound is an ester derivative characterized by the presence of a benzoate moiety linked to a chlorofluorobenzyl group. The chemical formula is C₁₈H₁₈ClF O₃. The structural features contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The mechanism involves:

- Hydrolysis : The ester group can be hydrolyzed to release the active benzoic acid derivative, which may participate in biochemical pathways.

- Enzyme Interaction : The chlorofluorobenzyl group enhances binding affinity to certain enzymes, potentially modulating their activity. This interaction can influence metabolic pathways and enzyme kinetics.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that related compounds exhibit antimicrobial properties, which may extend to this compound. Its structural analogs have shown varying degrees of inhibition against bacteria such as Bacillus cereus and Staphylococcus aureus .

- Enzyme Inhibition : The compound is under investigation for its potential as an inhibitor of specific enzymes, including butyrylcholinesterase (BChE). This could have implications for neurodegenerative diseases where cholinesterase activity is a therapeutic target .

- Pharmacological Potential : As a precursor in drug synthesis, this compound is being studied for its pharmacological properties, particularly in developing new therapeutic agents .

Study on Enzyme Interactions

A study explored the interactions of various benzoate derivatives with BChE, revealing that modifications in the structure significantly affect inhibitory potency. This compound was among the compounds tested, showing promising results in preliminary assays .

Antimicrobial Activity Assessment

In a comparative study, several halogenated benzoates were synthesized and tested for antimicrobial efficacy. The results indicated that compounds with halogen substitutions exhibited enhanced activity against certain bacterial strains, suggesting that this compound may possess similar properties .

Table 1: Biological Activity Comparison of Benzoate Derivatives

| Compound Name | Antimicrobial Activity (Inhibition Zone mm) | BChE Inhibition IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Ethyl 4-((2-fluorobenzyl)oxy)benzoate | 15 ± 0.5 | TBD |

| Ethyl 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)benzoate | TBD | 2.68 ± 0.28 |

Note: TBD = To Be Determined based on ongoing research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.